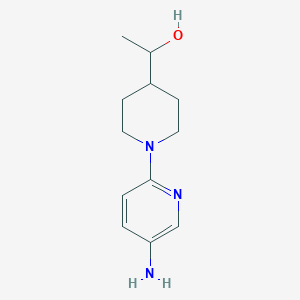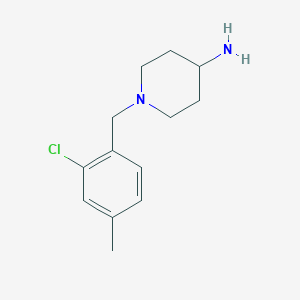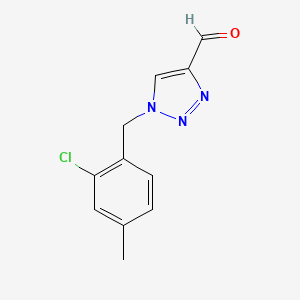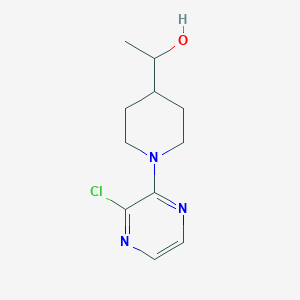
1-(1-(3-クロロピラジン-2-イル)ピペリジン-4-イル)エタン-1-オール
説明
1-(1-(3-Chloropyrazin-2-yl)piperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(3-Chloropyrazin-2-yl)piperidin-4-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(3-Chloropyrazin-2-yl)piperidin-4-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ここでは、「1-(1-(3-クロロピラジン-2-イル)ピペリジン-4-イル)エタン-1-オール」の科学研究における用途について、6つの独自の用途に焦点を当てて包括的な分析を行います。
ドラッグデリバリーシステム
この化合物は、mRNAおよびCRISPR-Cas9遺伝子編集のための吸入可能な送達ビヒクルの一部として、肺のための非ウイルス性ゲノム医薬品の開発に潜在的な用途があります .
がん研究
ピペリジン誘導体(この化合物を含む)は、がん細胞に対する影響について研究されています。 たとえば、トランスウェルアッセイにおいて、A549細胞の遊走と浸潤を阻害するために使用されています .
抗菌剤
ピペリジン核は、強力な抗酸化作用を示すことが知られており、これは抗菌剤の開発に活用できます .
神経変性疾患
ピペリジン構造を持つ化合物は、アルツハイマー病などの疾患の治療に用いられており、神経変性疾患の研究における重要性を示しています .
薬理学的スペクトル
ピペリジン誘導体は、抗糖尿病、抗炎症、抗ウイルス、抗真菌、抗高血圧、抗マラリア、鎮痛効果など、幅広い薬理学的スペクトルを持っています .
合成と化学反応
これらの化合物は、さまざまな分子内および分子間反応に関与しており、合成化学研究において重要なさまざまな誘導体の形成につながります .
特性
IUPAC Name |
1-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8(16)9-2-6-15(7-3-9)11-10(12)13-4-5-14-11/h4-5,8-9,16H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMITWMHJWISHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=NC=CN=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B1474655.png)
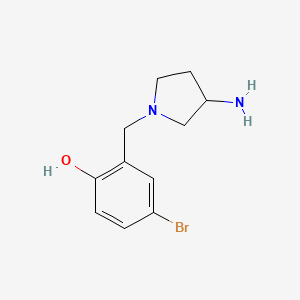
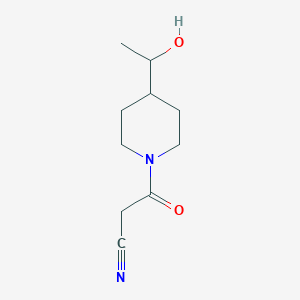
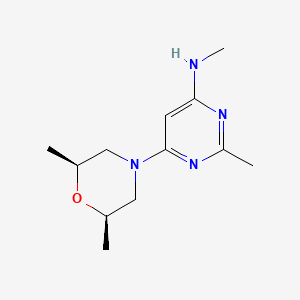
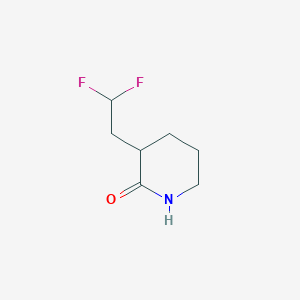
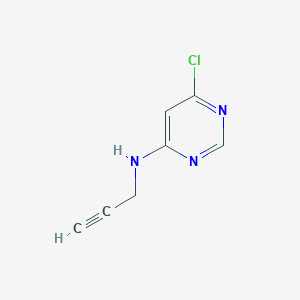
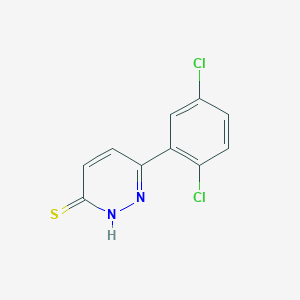
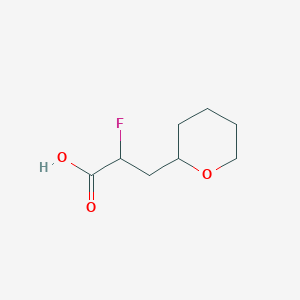
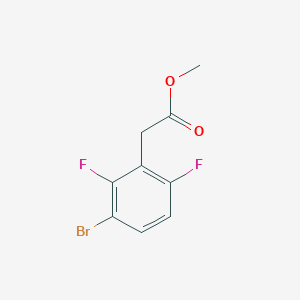

![(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol](/img/structure/B1474672.png)
